2-Phenyl-acetamidine HOAc
Description
2-Phenyl-acetamidine HOAc (acetamidine derivative with a phenyl substituent and acetic acid association) is a nitrogen-containing compound characterized by its amidine functional group (-C(=NH)-NH₂) and a phenyl moiety. Acetamidines are known for their strong basicity and utility in organic synthesis, catalysis, and pharmaceutical applications .
Properties
IUPAC Name |
acetic acid;2-phenylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.C2H4O2/c9-8(10)6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,9,10);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPPNMPPSPPYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-acetamidine HOAc typically involves the reaction of phenylacetonitrile with acetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of 2-Phenyl-acetamidine HOAc may involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-acetamidine HOAc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.
Scientific Research Applications
2-Phenyl-acetamidine HOAc has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-acetamidine HOAc involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Functional Group Reactivity
- 2-Phenoxyacetamide (): Synthesized via nucleophilic substitution, this compound features an amide (-CONH₂) group. Unlike acetamidines, amides are less basic due to resonance stabilization, making them less reactive in proton-transfer reactions. Acetamidines, with their amidine group, exhibit higher basicity and nucleophilicity, enabling participation in acid-catalyzed reactions .
- Dibenzocyclooctatetraene Derivatives (): These compounds utilize HOAc in Knoevenagel condensations. The amidine group in 2-phenyl-acetamidine HOAc may similarly act as a base or catalyst in such cyclization reactions, enhancing reaction efficiency under acidic conditions .
Physicochemical Properties
- Solubility and Extraction: HOAc demonstrates high efficiency in extracting bioavailable vanadium (0.01–2.07 mg kg⁻¹) and heavy metals (e.g., Pb, Zn) from soils, outperforming EDTA and NaNO₃ in certain contexts (). Acetamidine derivatives, with their polar amidine group, may exhibit similar solubility trends in HOAc-rich environments .
- Ionization in Ionic Liquids : HOAc's solvation in EMIMOAc ionic liquids involves proton transfer to acetate ions, forming ion pairs (). Acetamidines, being stronger bases than HOAc (pKa ~12 vs. 4.76), would likely undergo more extensive protonation in such media, altering their solubility and reactivity .
Key Research Findings and Data
Table 1: Comparative Reactivity and Yields in HOAc-Mediated Reactions
Table 2: Functional Group Comparison
| Compound Type | Functional Group | Basicity (pKa) | Key Reactivity |
|---|---|---|---|
| 2-Phenyl-acetamidine HOAc | Amidines | ~12 | Protonation, nucleophilic addition |
| 2-Phenoxyacetamide | Amides | ~17 | Resonance-stabilized, less reactive |
| Acetic Acid (HOAc) | Carboxylic acid | 4.76 | Proton donor, solvent |
Mechanistic and Analytical Insights
- Chromatographic Separation : HOAc is widely used in HPLC mobile phases (e.g., MeOH/H₂O/HOAc) for purifying heterocyclic compounds (). Acetamidines, due to their polarity, may require similar HOAc-containing systems for effective separation .
- Mass Spectrometry: HOAc adducts in sterol derivatives produce diagnostic fragments (e.g., M⁺–HOAc) (). Acetamidine HOAc derivatives might exhibit analogous fragmentation patterns, aiding structural characterization .
Contradictions and Limitations
- Extraction Variability : HOAc's effectiveness in metal extraction varies with soil composition (), implying that acetamidine-HOAc interactions may also be context-dependent .
Q & A
Basic Research Questions
Q. How can buffer systems containing HOAc be optimized for stabilizing reaction conditions in amidine chemistry?
- Buffer systems (e.g., HOAc-NaOAc) stabilize pH via the common ion effect. The optimal ratio of HOAc to NaOAc depends on the desired pH range and buffer capacity. For example, a 1:1 molar ratio of HOAc/NaOAc provides maximum buffering capacity near pH 4.74 (pKa of HOAc). Adjusting concentrations can mitigate pH fluctuations during reactions involving 2-phenyl-acetamidine derivatives .
Q. What experimental parameters influence the conversion rate of HOAc in catalytic reactions relevant to amidine synthesis?
- Reaction time, temperature, and catalyst loading significantly impact HOAc conversion. For instance, in esterification reactions, increasing reaction time from 1 to 3 hours at 80°C with 1 wt% Fe3O4@SiO2-Oc&PrSO3H catalyst raised HOAc conversion to 88.57%. Equilibrium is typically reached when substrate depletion limits further progress .
Q. How does HOAc interact with transition metal clusters in catalytic systems?
- HOAc binds to manganese oxide clusters (e.g., Mn₂O₄⁺) via dissociative bidentate chelation or molecular adsorption, depending on cluster size and oxidation state. Infrared spectroscopy (IR-MPD) and DFT calculations reveal that smaller clusters favor deprotonation, while larger ones stabilize intact HOAc adsorption. These interactions influence catalytic pathways in oxidation or acid-base reactions .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in HOAc-containing reaction intermediates?
- IR-MPD spectroscopy combined with DFT simulations assigns vibrational bands to specific binding modes (e.g., ν(C=O) at ~1700 cm⁻¹ for intact HOAc vs. shifted bands for dissociated forms). For Mn₂O₂(HOAc)⁺, bands I-V correlate with calculated spectra of isomers, distinguishing between molecular and dissociative adsorption .
Q. What strategies minimize by-product formation during HOAc-mediated oxidations in amidine synthesis?
- Optimizing solvent composition and catalyst selection is critical. In 14-hydroxy opioid syntheses, using 10% HOAc(aq) with Pd/BaSO4 reduced 6-hydroxy by-products to 7–12% (vs. 74% with HOAc alone). Catalyst choice (e.g., 3% Pd/C) further suppresses unwanted side reactions .
Q. How do sequential extraction protocols using HOAc assess metal speciation in environmental samples?
- HOAc selectively extracts bioavailable metal fractions (e.g., Cd, Mn) from soils. In Guangzhou urban soils, 50–60% of Cd was HOAc-extractable, while Cu and Fe were predominantly residual. This method informs environmental risk assessments by differentiating labile vs. stable metal forms .
Q. What computational methods predict HOAc's role in stabilizing reaction intermediates?
- Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, quantify interactions between HOAc and reaction intermediates. These models validate experimental observations, such as HOAc’s ability to stabilize carbocations via ion-dipole interactions in organic syntheses .
Methodological Considerations
- Synthesis Optimization : Reference kinetic data (e.g., reaction time vs. conversion tables) to design time-resolved experiments .
- Spectroscopic Analysis : Use IR-MPD and DFT to deconvolute overlapping spectral features in HOAc-containing systems .
- By-Product Mitigation : Compare catalyst performance across solvents (e.g., HOAc vs. TFA/HOAc mixtures) using yield and selectivity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
